

Application Note: Quantification of α -Tocopheryl Nicotinate in Plasma using HPLC-UV

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Compound of Interest

Compound Name: Vitamin E Nicotinate

Cat. No.: B3061290

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Introduction

α -Tocopheryl nicotinate, an ester of α -tocopherol (Vitamin E) and nicotinic acid (Niacin), is a compound of interest in pharmaceutical and clinical research due to its potential synergistic effects. Accurate quantification of α -tocopheryl nicotinate in plasma is crucial for pharmacokinetic, bioavailability, and clinical efficacy studies. This application note presents a detailed protocol for the determination of α -tocopheryl nicotinate in plasma samples using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The described method is based on established principles for the analysis of α -tocopherol in biological matrices and provides a robust framework for researchers.

Principle

The method involves the extraction of α -tocopheryl nicotinate from plasma using a liquid-liquid extraction (LLE) procedure following protein precipitation. The extracted analyte is then separated from endogenous plasma components on a C18 reversed-phase HPLC column with an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a wavelength selected for optimal sensitivity and selectivity for α -tocopheryl nicotinate.

Experimental Protocols

1. Reagents and Materials

- α -Tocopheryl nicotinate analytical standard

- α -Tocopheryl acetate (Internal Standard - IS)
- HPLC grade methanol, acetonitrile, and isopropanol
- n-Hexane, HPLC grade
- Ethanol, absolute
- Butylated hydroxytoluene (BHT)
- Ultrapure water
- Human plasma (drug-free)
- 0.9% Sodium chloride solution

2. Instrumentation

- HPLC system with a UV/Vis detector
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

3. Preparation of Standard and Quality Control (QC) Solutions

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve α -tocopheryl nicotinate and α -tocopheryl acetate (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
- **Working Standard Solutions:** Prepare serial dilutions of the α -tocopheryl nicotinate stock solution with methanol to create working standard solutions at concentrations ranging from 0.5 to 50 μ g/mL.

- Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
- Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction)

- To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (10 µg/mL α -tocopheryl acetate).
- Add 400 µL of ethanol containing 0.01% BHT to precipitate plasma proteins.
- Vortex the mixture for 30 seconds.
- Add 800 µL of n-hexane and vortex for 2 minutes for extraction.
- Centrifuge the samples at 4000 x g for 10 minutes.
- Carefully transfer the upper organic (n-hexane) layer to a clean tube.
- Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
- Inject 20 µL of the reconstituted sample into the HPLC system.

5. HPLC-UV Operating Conditions

Parameter	Condition
Column	C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase	Methanol:Acetonitrile (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detection Wavelength	292 nm
Run Time	Approximately 10 minutes

Data Presentation

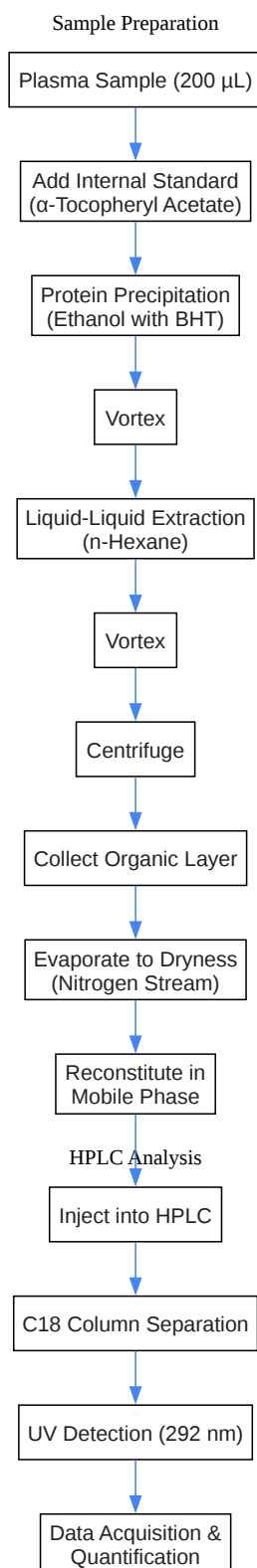
Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	0.1 - 20.0 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantification (LOQ)	0.1 µg/mL
Intra-day Precision (%RSD)	< 5.2%
Inter-day Precision (%RSD)	< 6.1%
Accuracy (% Recovery)	95% - 105%
Extraction Recovery	> 85%

Note: The data presented in Table 1 are representative values based on similar HPLC-UV methods for α-tocopherol analysis and should be confirmed during in-house method validation.

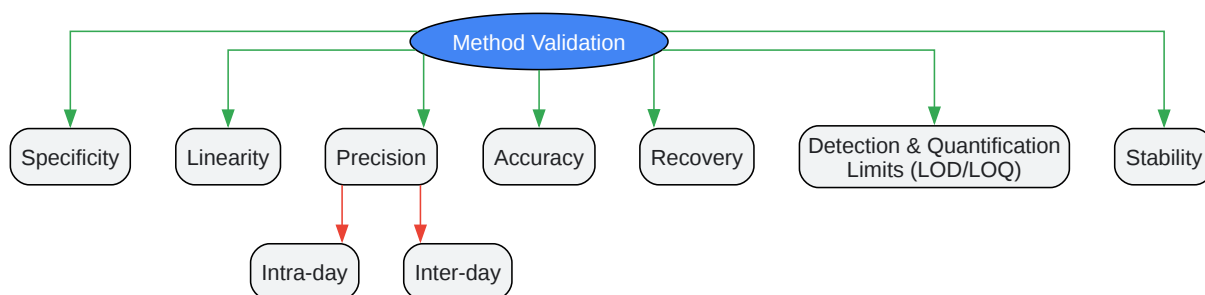
[1]

Visualizations



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Caption: Experimental workflow for the HPLC-UV analysis of α -tocopheryl nicotinate in plasma.



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References

- 1. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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